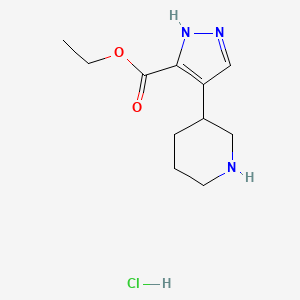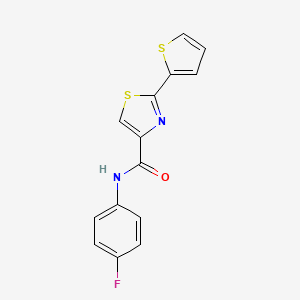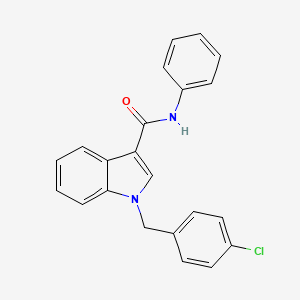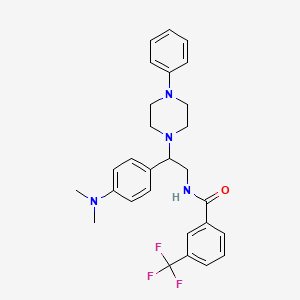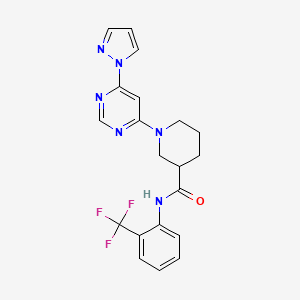
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C20H19F3N6O and its molecular weight is 416.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Evaluation
Research has focused on the synthesis of novel pyrazolopyrimidines derivatives due to their potential as anticancer and anti-inflammatory agents. For instance, Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, evaluating their cytotoxic and 5-lipoxygenase inhibition activities, which could indicate potential applications in cancer and inflammation research (Rahmouni et al., 2016).
Chemical Reactivity and Derivative Formation
The reactivity of pyrazolo[3,4-d]pyrimidin-4(5H)-ones in the presence of different reagents has been explored to create novel compounds with potential biological activities. For example, Rahmouni et al. (2014) described the synthesis of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives, showcasing the chemical versatility of pyrazolopyrimidine compounds and their potential for creating new therapeutic agents (Rahmouni et al., 2014).
Antimicrobial and Antifungal Activities
The synthesis of pyrazolopyrimidine derivatives and their evaluation for antimicrobial and antifungal activities highlight another area of scientific research. Compounds exhibiting significant activities against various pathogens could lead to the development of new antimicrobial and antifungal agents, as investigated in studies like those by Rahmouni et al. (2014) on antibacterial pyrazolopyrimidine derivatives (Rahmouni et al., 2014).
Potential as GyrB Inhibitors
Research into pyrazolo[1,5-a]pyrimidine analogues of carboxin and their synthesis demonstrates the potential for developing systemic fungicides, indicating applications in agriculture. This area of study could contribute to the development of new fungicides with improved efficacy and specificity, as highlighted by Huppatz (1985) in their synthesis of pyrazolo[1,5-a]pyrimidine derivatives (Huppatz, 1985).
Anti-Angiogenic and DNA Cleavage Studies
Studies on novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have shown significant anti-angiogenic and DNA cleavage activities. These findings suggest potential applications in cancer research, particularly in developing therapies targeting tumor angiogenesis and DNA integrity (Kambappa et al., 2017).
特性
IUPAC Name |
1-(6-pyrazol-1-ylpyrimidin-4-yl)-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O/c21-20(22,23)15-6-1-2-7-16(15)27-19(30)14-5-3-9-28(12-14)17-11-18(25-13-24-17)29-10-4-8-26-29/h1-2,4,6-8,10-11,13-14H,3,5,9,12H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKISQOXSPVJLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Propan-2-yl 4,4,4-trifluoro-2-[1-hydroxy-4-[(2,4,6-trimethylphenyl)sulfonylamino]naphthalen-2-yl]-3-oxobutanoate](/img/structure/B2607968.png)
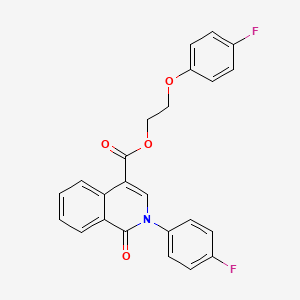
![2-[(3-bromobenzoyl)amino]ethyl N-(4-chlorophenyl)carbamate](/img/structure/B2607971.png)

![N-[cyano(2-fluorophenyl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B2607973.png)

![2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2607976.png)
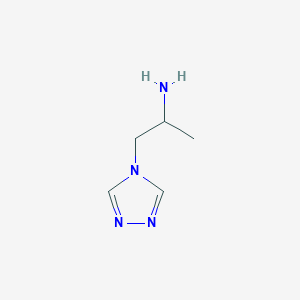
![2-((5-Ethylthiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2607980.png)
![1-Chloro-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2607981.png)
